molecular formula C15H13FO2 B7964115 Methyl 2-fluoro-4-(3-methylphenyl)benzoate CAS No. 1820705-19-8

Methyl 2-fluoro-4-(3-methylphenyl)benzoate

Cat. No.: B7964115
CAS No.: 1820705-19-8
M. Wt: 244.26 g/mol
InChI Key: DFIZVRVNPQORLV-UHFFFAOYSA-N
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Description

Methyl 2-fluoro-4-(3-methylphenyl)benzoate: is an organic compound that belongs to the class of benzoates It is characterized by the presence of a fluorine atom at the second position and a 3-methylphenyl group at the fourth position on the benzoate ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-fluoro-4-(3-methylphenyl)benzoate typically involves the esterification of the corresponding benzoic acid derivative. One common method is the reaction of 2-fluoro-4-(3-methylphenyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-fluoro-4-(3-methylphenyl)benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The methyl group on the phenyl ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

    Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for ester reduction.

    Oxidation: Potassium permanganate in an acidic medium is used for the oxidation of the methyl group.

Major Products:

    Substitution: Products depend on the nucleophile used, such as amides or thioesters.

    Reduction: The primary alcohol corresponding to the ester.

    Oxidation: The carboxylic acid derivative of the methyl group.

Scientific Research Applications

Chemistry: Methyl 2-fluoro-4-(3-methylphenyl)benzoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to study the effects of fluorinated aromatic compounds on biological systems. Its interactions with enzymes and receptors can provide insights into the design of new drugs.

Medicine: The compound’s potential as a pharmaceutical intermediate makes it valuable in medicinal chemistry. It can be used in the synthesis of drugs targeting specific enzymes or receptors.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of methyl 2-fluoro-4-(3-methylphenyl)benzoate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity towards its target, leading to improved efficacy. The ester group can undergo hydrolysis to release the active form of the compound, which then exerts its biological effects.

Comparison with Similar Compounds

  • Methyl 2-fluorobenzoate
  • Methyl 4-fluorobenzoate
  • Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Comparison: Methyl 2-fluoro-4-(3-methylphenyl)benzoate is unique due to the presence of both a fluorine atom and a 3-methylphenyl group on the benzoate ring. This combination imparts distinct chemical and physical properties compared to other fluorinated benzoates. For example, the presence of the 3-methylphenyl group can influence the compound’s reactivity and interactions with biological targets, making it a valuable intermediate in the synthesis of specialized compounds.

Properties

IUPAC Name

methyl 2-fluoro-4-(3-methylphenyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO2/c1-10-4-3-5-11(8-10)12-6-7-13(14(16)9-12)15(17)18-2/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFIZVRVNPQORLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=C(C=C2)C(=O)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601159975
Record name [1,1′-Biphenyl]-4-carboxylic acid, 3-fluoro-3′-methyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601159975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820705-19-8
Record name [1,1′-Biphenyl]-4-carboxylic acid, 3-fluoro-3′-methyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820705-19-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1,1′-Biphenyl]-4-carboxylic acid, 3-fluoro-3′-methyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601159975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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